molecular formula C7H13Cl2N3 B2693493 6-(Aminomethyl)-4-methylpyridin-2-amine;dihydrochloride CAS No. 202217-04-7

6-(Aminomethyl)-4-methylpyridin-2-amine;dihydrochloride

Cat. No. B2693493
CAS RN: 202217-04-7
M. Wt: 210.1
InChI Key: IQCFWMDDXWPXME-UHFFFAOYSA-N
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Description

“6-(Aminomethyl)-4-methylpyridin-2-amine;dihydrochloride” is a chemical compound. It contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . This group can be described as a methyl group substituted by an amino group −NH2 .


Chemical Reactions Analysis

Amines, including “6-(Aminomethyl)-4-methylpyridin-2-amine;dihydrochloride”, can participate in various chemical reactions. They can react with acid chlorides to form amides . They can also undergo reactions involving alkyl groups, such as SN2 reactions with alkyl halides, ammonia, and other amines .

Scientific Research Applications

Synthesis of Bioactive Compounds

6-(Aminomethyl)-4-methylpyridin-2-amine;dihydrochloride serves as a precursor in the synthesis of a broad range of bioactive molecules. For example, Egawa et al. (1984) demonstrated its utility in the development of antibacterial agents, emphasizing its role in generating compounds with significant in vitro and in vivo antibacterial activity Egawa et al., 1984. Similarly, Bolliger, Oberholzer, and Frech (2011) highlighted its importance in accessing 2-aminopyridines, which are crucial for medicinal chemistry, underscoring its versatility in synthesizing compounds of great biological and chemical significance Bolliger, Oberholzer, & Frech, 2011.

Development of Pharmaceutical Intermediates

The compound is instrumental in creating pharmaceutical intermediates, a vital step in drug development. Smirnov et al. (2005) explored its role in producing sulfur-containing amino and hydroxymethyl derivatives, indicating its contribution to diversifying pharmacologically relevant molecules Smirnov, Kuz’min, & Kuznetsov, 2005.

Chemical Reactions and Molecular Structures

Research on 6-(Aminomethyl)-4-methylpyridin-2-amine;dihydrochloride also extends to understanding complex chemical reactions and elucidating molecular structures. Babu et al. (2014) examined its electroreduction, showcasing a method for preparing primary amines, which are fundamental in various chemical syntheses Babu, Peramaiyan, Nizammohideen, & Mohan, 2014. Additionally, Teague (2008) demonstrated its utility in synthesizing heavily substituted 2-aminopyridines, further illustrating its versatility in organic chemistry Teague, 2008.

Safety and Hazards

The safety data sheet for “6-(Aminomethyl)-2-pyridinemethanol”, a related compound, suggests that it may cause irritation if inhaled, or if it comes into contact with the skin or eyes . In case of ingestion, it’s recommended to rinse the mouth and not induce vomiting .

properties

IUPAC Name

6-(aminomethyl)-4-methylpyridin-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-5-2-6(4-8)10-7(9)3-5;;/h2-3H,4,8H2,1H3,(H2,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCFWMDDXWPXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)N)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Aminomethyl)-4-methylpyridin-2-amine;dihydrochloride

CAS RN

202217-04-7
Record name 6-(aminomethyl)-4-methylpyridin-2-amine dihydrochloride
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